molecular formula C12H24N2O2 B2750846 Tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate CAS No. 1374657-19-8

Tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No. B2750846
CAS RN: 1374657-19-8
M. Wt: 228.336
InChI Key: ZLRUCMLJPOPJKQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl carbamates are often synthesized from the corresponding amines using tert-butyl chloroformate in the presence of a base .

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

Tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate has been used as a chiral auxiliary and a building block in peptide synthesis. Its effectiveness was demonstrated in the preparation of enantiomerically pure compounds, showcasing its utility in asymmetric synthesis. The compound has facilitated the synthesis of complex molecules with high enantiomer ratios, indicating its significant role in enhancing the stereoselectivity of chemical reactions (Studer, Hintermann, & Seebach, 1995).

Dimerization and Chemical Transformations

Research on tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids has shown that these compounds can dimerize in the presence of bases to form pyrrolidine analogs. This dimerization process, depending on the nature of the base used, leads to different isomers, contributing to the diversity of synthetic routes available for producing pyrrolidine derivatives (Leban & Colson, 1996).

Structural and Molecular Characterization

The compound has also been the subject of studies focused on its structural and molecular characteristics. For instance, X-ray crystallography and DFT analyses have been employed to understand the intramolecular interactions within certain derivatives of this compound. These studies provide insights into the compound's molecular structure and stability, which are crucial for its application in synthesis and material science (Çolak et al., 2021).

Drug Metabolism and Pharmacokinetics

While specific to drug metabolism, it's worth noting the study of CYP2C8- and CYP3A-mediated demethylation of related compounds, highlighting the metabolic pathways and characterization of metabolites. Such research underscores the importance of understanding the biotransformation of chemical entities, which can influence their design and application in various scientific fields (Prakash et al., 2008).

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(14)8-13/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUCMLJPOPJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1CN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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